An In-depth Technical Guide to the Mechanism of Action of DCPIB on Volume-Regulated Anion Channels (VRACs)
An In-depth Technical Guide to the Mechanism of Action of DCPIB on Volume-Regulated Anion Channels (VRACs)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the molecular interactions, quantitative pharmacology, experimental methodologies, and cellular consequences of the inhibition of Volume-Regulated Anion Channels (VRACs) by the small molecule inhibitor, 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB).
Core Mechanism of Action: A "Cork-in-a-Bottle" Blockade
Volume-Regulated Anion Channels are crucial for regulating cell volume in response to osmotic stress and are formed by heteromeric assemblies of Leucine-Rich Repeat-Containing 8 (LRRC8) family proteins, with LRRC8A being an essential subunit.[1][2] DCPIB is a potent and widely used inhibitor of these channels.[3][4]
Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for DCPIB's inhibitory action on the LRRC8A-containing channel complex.[1][2] The mechanism is a direct, physical occlusion of the ion conduction pathway, aptly described as a "cork-in-a-bottle" mechanism.[1][2][5]
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Binding Site: DCPIB binds within the extracellular vestibule of the channel pore.[1][2]
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Molecular Interaction: The binding is stabilized by a key electrostatic interaction between the negatively charged carboxylic acid group of DCPIB and a ring of positively charged arginine residues (R103 in the mouse LRRC8A subunit) that form the channel's narrowest constriction, or selectivity filter.[1][2][6]
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Steric Hindrance: Once bound, the bulky, hydrophobic indanone body of the DCPIB molecule is too large to pass through the selectivity filter, thus physically blocking the passage of anions.[1][2][5]
This direct plug mechanism provides a clear and simple explanation for how DCPIB effectively inhibits VRAC function.[1] The inhibition is reversible and has been shown to be largely voltage-independent in native VRACs.[4][7][8][9]
Quantitative Data: Inhibitory Potency of DCPIB
The half-maximal inhibitory concentration (IC₅₀) of DCPIB for VRACs has been determined across various cell types and experimental systems. While generally potent in the low micromolar range, the precise value can vary depending on the specific LRRC8 subunit composition and the cell line used.
| Cell Type / System | IC₅₀ Value (µM) | Reference(s) |
| Calf Pulmonary Artery Endothelial (CPAE) Cells | 4.1 | [3][7] |
| HEK-293 Cells | 4.8 ± 1.2 | [10] |
| Rat Pancreatic β-cells | ~ 2 | [7] |
| Glutamate Release via VRAC (Rat Glial Cells) | ~ 1 | [11] |
| PC3 Cells (Prostate Cancer) | 4.15 ± 1.79 | [12] |
| HT29 Cells (Colon Cancer) | 11.3 ± 4.13 | [12] |
| HeLa Cells | 3.36 ± 1.04 | [12] |
| LN215 Cells (Glioblastoma) | 3.45 | [13] |
Note: It is important to consider that DCPIB exhibits off-target effects and its selectivity should be carefully evaluated in the context of the experimental system.[11][13][14]
Experimental Protocols
The investigation of DCPIB's effect on VRACs relies on specific and robust experimental methodologies.
This is the gold-standard technique for directly measuring ion channel activity and the effect of inhibitors.
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Objective: To measure swelling-activated chloride currents (ICl,swell) and their inhibition by DCPIB.
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Cell Preparation: Cells endogenously or exogenously expressing VRACs are cultured on glass coverslips.
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Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to gain electrical access to the cell's interior.
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Solutions:
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Intracellular (Pipette) Solution: Typically contains a CsCl or NMDG-Cl-based solution to isolate chloride currents and set the intracellular ionic strength. EGTA is included to chelate calcium.
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Extracellular (Bath) Solution: An isotonic solution (e.g., ~300 mOsm) is used to establish a baseline recording. A hypotonic solution (e.g., ~220-250 mOsm) is then perfused to induce cell swelling and activate VRACs.[15]
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Voltage Protocol: A "step-ramp" or "ramp" protocol is commonly applied. For example, the membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV are applied periodically to elicit currents and generate a current-voltage (I-V) relationship.[6][15]
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Procedure:
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Establish a stable whole-cell recording in isotonic bath solution and record baseline currents.
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Perfuse the cell with a hypotonic bath solution to activate ICl,swell, which is observed as a time-dependent increase in current.
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Once the current reaches a stable maximum, the hypotonic solution containing a known concentration of DCPIB is applied.
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The degree of current inhibition is measured. To determine the IC₅₀, this process is repeated with multiple concentrations of DCPIB.[10]
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A washout step with a DCPIB-free solution can be performed to confirm the reversibility of the block.[4]
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This method is suitable for higher-throughput screening of VRAC inhibitors.
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Objective: To indirectly measure VRAC activity by monitoring the influx of a quenching halide (Iodide, I⁻).
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Principle: Cells are engineered to express a halide-sensitive variant of Yellow Fluorescent Protein (YFP). The influx of I⁻ through activated VRACs quenches the YFP fluorescence.[15]
-
Procedure:
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Plate YFP-expressing cells in a microplate reader-compatible format (e.g., 96-well plate).
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Replace the culture medium with an isotonic, low-chloride buffer and measure baseline fluorescence.
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Simultaneously add a hypotonic, iodide-containing solution with or without the test compound (DCPIB).
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Monitor the rate of YFP fluorescence quenching over time. A faster quenching rate indicates higher VRAC activity.
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DCPIB and other inhibitors will slow the rate of fluorescence quenching in a dose-dependent manner.[13]
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Downstream Signaling and Cellular Functions
Inhibition of VRACs by DCPIB has significant consequences for various cellular processes and signaling pathways, primarily by preventing the efflux of key signaling molecules and osmolytes.
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Neurotransmitter Release: VRACs are permeable to glutamate.[11] In pathological conditions like cerebral ischemia, cell swelling can trigger excessive glutamate release through VRACs, leading to excitotoxicity. DCPIB has been shown to block this release, providing a neuroprotective effect in preclinical models.[7][8][9]
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Cell Cycle Progression: VRAC activity is linked to cell proliferation. DCPIB can arrest astrocytes in the G1/S phase of the cell cycle.[16] This effect is mediated by the modulation of the ERK signaling cascade, leading to decreased expression of CDK4 and Cyclin D1 and an increase in the cell cycle inhibitor p27.[16]
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Inflammatory Response: In microglia, DCPIB can modulate the MAPK signaling pathway.[17] This has been shown to promote the conversion of pro-inflammatory M1 microglia to an anti-inflammatory M2 phenotype, thereby reducing the inflammatory response.[17]
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Apoptosis: VRAC-mediated efflux of anions is an early and critical step in apoptotic volume decrease (AVD). By blocking this process, DCPIB can inhibit the progression of apoptosis in certain contexts.[15]
References
- 1. Cryo-EM structures of the DCPIB-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs | eLife [elifesciences.org]
- 2. Cryo-EM structures of the DCPIB-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A SWELL time to develop the molecular pharmacology of the volume-regulated anion channel (VRAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. DCPIB, a specific inhibitor of Volume Regulated Anion Channels (VRACs), reduces infarct size in MCAo and the release of glutamate in the ischemic cortical penumbra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid inhibits angiogenesis via modulation of vascular endothelial growth factor receptor 2 signaling pathway [frontiersin.org]
- 10. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 11. DCPIB, the Proposed Selective Blocker of Volume-Regulated Anion Channels, Inhibits Several Glutamate Transport Pathways in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VI-116, A Novel Potent Inhibitor of VRAC with Minimal Effect on ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VI-116, A Novel Potent Inhibitor of VRAC with Minimal Effect on ANO1 [mdpi.com]
- 14. The LRRC8 volume‐regulated anion channel inhibitor, DCPIB, inhibits mitochondrial respiration independently of the channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Biology and Physiology of Volume-Regulated Anion Channel (VRAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | VRAC channel inhibition as a novel strategy for the treatment of ischemia-reperfusion injury [frontiersin.org]
